molecular formula C14H13N5O2S3 B2693615 5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1219906-74-7

5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2693615
CAS No.: 1219906-74-7
M. Wt: 379.47
InChI Key: VZRLHVGQCVXFTH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. The compound's structure, featuring a central isoxazole-3-carboxamide scaffold linked to a 1,3,4-thiadiazole ring system, is characteristic of molecules designed to target the ATP-binding pocket of various kinases. Research on analogous compounds suggests this chemotype exhibits potent activity against receptor tyrosine kinases like c-Met and ALK, which are critical drivers in numerous cancer types, including non-small cell lung cancer and glioblastoma . The specific substitution pattern, including the cyclopropyl and the (2-methylthiazol-4-yl)methyl)thio groups, is engineered to optimize binding affinity and selectivity. Its primary research value lies in its utility as a chemical tool to probe kinase signaling pathways in cellular models of oncogenesis and to evaluate the therapeutic potential of inhibiting specific kinase targets. Further investigations may explore its efficacy in disrupting downstream signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, leading to the inhibition of cancer cell proliferation, migration, and survival . This makes it a valuable compound for researchers dissecting the molecular mechanisms of tumorigenesis and for the preclinical development of targeted anticancer agents.

Properties

IUPAC Name

5-cyclopropyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S3/c1-7-15-9(5-22-7)6-23-14-18-17-13(24-14)16-12(20)10-4-11(21-19-10)8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRLHVGQCVXFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a complex structure that incorporates isoxazole and thiadiazole moieties, which are known to exhibit various pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H14N4O2S2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). For example, derivatives of thiadiazole and isoxazole have been reported to possess significant anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 0.045 µg/mL to higher values depending on the specific derivative tested .
  • Anticancer Activity : Some isoxazole derivatives have demonstrated cytotoxic effects in cancer cell lines. For instance, in studies on HL-60 cells, certain isoxazoles induced apoptosis and cell cycle arrest, indicating their potential as anticancer agents . The expression analysis of apoptosis-related genes such as Bcl-2 and p21 revealed that these compounds can modulate key pathways involved in cancer progression.
  • Inhibition of Carbonic Anhydrase : A series of derivatives related to this compound were evaluated for their inhibitory effects on human carbonic anhydrase isoforms. Although many exhibited weak inhibition, some showed modest activity that could be further explored for therapeutic applications .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of thiadiazole derivatives revealed that specific compounds within this class exhibited significant activity against resistant strains of Mtb. The lead compound demonstrated a favorable pharmacokinetic profile with good metabolic stability and bioavailability, suggesting its potential as a therapeutic agent against tuberculosis .

Case Study 2: Cytotoxicity in Cancer Cells

Research involving the evaluation of isoxazole derivatives indicated that certain compounds led to a decrease in Bcl-2 expression while increasing p21 levels in HL-60 cells. This dual action suggests a mechanism where these compounds can promote apoptosis while also causing cell cycle arrest, making them candidates for further development in cancer therapy .

Data Tables

Activity Compound MIC (µg/mL) Effect
Antitubercular5-Cyclopropyl-N-(5-(2-methylthiazol-4-yl)...)0.045Significant inhibition of Mtb growth
CytotoxicityIsoxazole derivative (3)86 - 755Induced apoptosis in HL-60 cells
Carbonic Anhydrase InhibitionN-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol...)96.0Modest inhibitor against hCA I

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to 5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown promising results in inducing apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer properties. A notable study demonstrated that such compounds can inhibit tumor growth by disrupting cellular proliferation pathways and inducing programmed cell death .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Research has shown that related compounds can inhibit key inflammatory pathways, including the 5-lipoxygenase pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies have indicated that This compound might interact effectively with the target enzymes, thereby reducing inflammation .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Cytotoxicity Assays

In a comprehensive study evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives induced significant cell death at micromolar concentrations. The study concluded that modifications to the thiadiazole ring could enhance anticancer activity .

Inhibition of Inflammatory Markers

Another study focused on the anti-inflammatory effects of related compounds showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with these derivatives in vitro. This suggests a potential therapeutic role for This compound in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Systems

(a) 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters ()
  • Core Structure: 1,2,4-Triazole with a thioester group (e.g., Compound 6a: 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate) .
  • Comparison :
    • The triazole ring (N3) in these compounds contrasts with the thiadiazole (N,S) in the target compound. Triazoles exhibit different electronic profiles due to fewer sulfur atoms, which may reduce π-π stacking interactions.
    • Thioesters in triazole derivatives are more hydrolytically labile than the thioether linkage in the target compound, suggesting greater stability for the latter.
(b) Thiazol-5-ylmethyl Carbamates ()
  • Core Structure : Thiazole linked to carbamate or ureido groups (e.g., (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate) .
  • Comparison :
    • The thiazole moiety is common, but its substitution (e.g., 2-methylthiazole in the target vs. unsubstituted thiazole in ) alters steric and electronic properties.
    • Carbamates in are prone to enzymatic cleavage, whereas the carboxamide in the target compound may resist hydrolysis.

Functional Group Analysis

Functional Group Target Compound Analogous Compounds () Implications
Thioether Connects thiadiazole and thiazole Absent in triazole derivatives () Enhances stability vs. thioesters .
Carboxamide Links isoxazole and thiadiazole Replaced by thioesters () or carbamates () Better hydrogen-bonding capacity than carbamates.
Cyclopropyl Substituent On isoxazole Linear alkyl/aryl groups () Improves metabolic stability and rigidity.

Hypothetical Bioactivity and Solubility

  • Bioactivity :
    • Thiadiazoles and thiazoles are associated with antimicrobial and kinase-inhibitory activities. The target compound’s combination of these rings may synergize effects.
    • Cyclopropyl groups in drug design are linked to improved bioavailability (e.g., antiviral agents).
  • Solubility :
    • The carboxamide and sulfur atoms may enhance water solubility compared to purely aromatic analogs.

Data Table: Structural and Functional Comparison

Parameter Target Compound 5-Substituted Triazole () Thiazolylmethyl Carbamate ()
Core Heterocycles Isoxazole, Thiadiazole, Thiazole 1,2,4-Triazole Thiazole, Oxazolidine
Key Functional Groups Carboxamide, Thioether Thioester, Amino Carbamate, Ureido
Molecular Weight ~450 (calculated) ~250–300 ~600
Predicted Solubility Moderate (polar groups) Moderate (thioester hydrolysis) Low (bulky substituents)
Therapeutic Potential Anticancer/kinase inhibition Antimicrobial Enzyme inhibition

Q & A

Q. What synthetic methodologies are commonly employed to construct the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives. For example, refluxing N-phenylthiosemicarbazide with POCl₃ at 90°C for 3 hours under acidic conditions generates the thiadiazole backbone, followed by precipitation at pH 8–9 . Alternative methods involve iodine-mediated cyclization in DMF with triethylamine, which eliminates sulfur and forms the thiadiazole ring .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify substituent connectivity and regiochemistry. For instance, the methylthiazole and cyclopropyl groups exhibit distinct proton environments in the aromatic/alkyl regions. Additional validation includes HPLC-MS for purity (>97%) and FT-IR to confirm functional groups like the carboxamide (-CONH-) and thioether (-S-) linkages .

Q. What role does the cyclopropyl group play in the compound’s physicochemical properties?

The cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation in vivo. Its rigid, non-planar structure also influences lipophilicity (logP), which can be optimized via substituent adjustments (e.g., halogenation or alkylation) to improve membrane permeability .

Q. How are S-alkyl derivatives of this compound synthesized?

S-alkylation is achieved by reacting the thiol (-SH) group of the thiadiazole with alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF). For example, (2-methylthiazol-4-yl)methylthio derivatives are prepared by substituting the thiol group with a methylthiazole-containing alkyl bromide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antitumor activity?

SAR analysis involves systematic modifications:

  • Thiadiazole substitutions : Replacing the 2-methylthiazole with bulkier groups (e.g., benzothiazole) may enhance kinase inhibition .
  • Isoxazole modifications : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the isoxazole 5-position can improve DNA intercalation .
  • Thioether linker : Replacing sulfur with selenide or oxygen alters redox activity and cytotoxicity .

Q. How can contradictory results in biological activity assays (e.g., cytotoxicity vs. selectivity) be resolved?

Discrepancies often arise from assay conditions (e.g., pH, cell line variability). For example, thiadiazole derivatives exhibit pH-dependent antimicrobial activity due to protonation of the carboxamide group . To address this:

  • Standardize assay buffers (e.g., pH 7.4 for physiological relevance).
  • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms .

Q. What strategies improve synthetic yield during the iodine-mediated cyclization step?

Key optimizations include:

  • Reducing reaction time : Cyclization in acetonitrile under reflux for 1–3 minutes minimizes side reactions .
  • Catalyst screening : Triethylamine enhances iodine’s electrophilic cyclization efficiency.
  • Solvent selection : DMF improves solubility of intermediates compared to THF or ethanol .

Q. How can computational modeling predict metabolic liabilities of this compound?

In silico tools (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites:

  • The thioether linker is prone to CYP450-mediated oxidation; replacing it with a sulfone group reduces clearance.
  • The cyclopropyl ring may undergo epoxidation, which can be mitigated by fluorine substitution .

Methodological Notes

  • Synthetic Reproducibility : Always confirm anhydrous conditions for POCl₃-mediated reactions to avoid hydrolysis .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to rule out regiochemical ambiguities .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent cytotoxicity (e.g., DMSO <0.1%) .

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